N-(4-Chlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-Chlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core fused with a thioether-linked acetamide group. The molecule includes a 4-chlorophenyl substituent on the acetamide nitrogen and ethyl/methyl groups on the pyrimidinone ring ().
Properties
CAS No. |
618427-67-1 |
|---|---|
Molecular Formula |
C18H18ClN3O2S2 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-4-22-17(24)15-10(2)11(3)26-16(15)21-18(22)25-9-14(23)20-13-7-5-12(19)6-8-13/h5-8H,4,9H2,1-3H3,(H,20,23) |
InChI Key |
MKRSOGYZEISHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Cl)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl group and the thioacetamide moiety is carried out through nucleophilic substitution reactions. Common reagents include chlorinating agents and thiol compounds.
Final Assembly: The final step involves the coupling of the substituted thienopyrimidine with the chlorophenyl group under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, thiols, and amines.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Chlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The thienopyrimidine core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to inhibit specific enzymes or receptors could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thienopyrimidine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Melting Points: While data for the target compound is unavailable, related compounds show melting points influenced by substituents. For instance, a dichlorophenyl analog (5.6 in ) melts at 230°C, whereas a methyl-substituted pyrimidinone (5.4 in ) melts above 282°C. Chlorine substituents enhance intermolecular forces (e.g., dipole interactions), increasing melting points compared to alkyl or methoxy groups .
- Solubility : Electron-withdrawing groups (e.g., Cl, F) reduce solubility in polar solvents due to increased hydrophobicity, while methoxy groups improve solubility via hydrogen bonding .
Spectroscopic and Crystallographic Data
- NMR Spectroscopy : In , the acetamide NH proton resonates at δ 10.22 ppm for the 4-chlorophenyl derivative (5.4), shifting to δ 10.10 ppm for the dichlorophenyl analog (5.6). Such shifts reflect electronic effects of substituents on hydrogen bonding .
- Hydrogen Bonding : The thioether and carbonyl groups participate in hydrogen bonding, as described in . Substituents like Cl or OCH3 alter the graph-set patterns in crystal structures, affecting stability .
Biological Activity
N-(4-Chlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a chlorophenyl group and a thioacetamide moiety enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Binding : It has the potential to bind to specific receptors, modulating cellular signaling pathways related to inflammation and cancer progression.
Biological Activities
-
Anticancer Activity :
- Studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that control cell growth and survival.
- Case Study : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Research Findings : Animal models treated with this compound exhibited reduced inflammation markers in tissues.
-
Antimicrobial Activity :
- Preliminary tests have shown that this compound possesses antimicrobial properties against both bacterial and fungal strains.
- Table 1 : Antimicrobial Activity Summary
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Candida albicans | Weak |
Synthesis and Derivatives
The synthesis typically involves multi-step processes starting from thieno[2,3-d]pyrimidine precursors. Various derivatives have been synthesized to enhance biological activity or target specificity.
Synthetic Route Overview:
- Formation of the thienopyrimidine core through cyclization.
- Introduction of the chlorophenyl group via substitution reactions.
- Finalization through acetamide linkage formation.
Future Directions
Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Further studies are required to explore:
- In vivo efficacy : Assessing therapeutic potential in live models.
- Structure–activity relationship (SAR) : Understanding how structural modifications influence activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
